2-Pyridineethanol, 1-oxide
Description
Significance and Interdisciplinary Relevance of 2-Pyridineethanol, 1-oxide
The significance of this compound in the chemical sciences stems primarily from the versatile functionalities of the pyridine (B92270) N-oxide group. Pyridine N-oxides are established as valuable intermediates in organic synthesis. researchgate.net The N-oxide group modifies the electron distribution of the pyridine ring, which can facilitate certain substitution reactions that are otherwise difficult to achieve with the parent pyridine. wikipedia.org Furthermore, the N-oxide functionality is prominent in medicinal chemistry, where it can enhance the solubility of a molecule or act as a precursor to bioactive compounds. wikipedia.org For instance, N-oxides of various pyridines serve as precursors to important drugs such as the fungicide zinc pyrithione (B72027) and the proton-pump inhibitor omeprazole. wikipedia.org
The interdisciplinary relevance of this compound can be understood by considering its structural components:
Coordination Chemistry: The parent compound, 2-Pyridineethanol, is widely used as a bidentate ligand in coordination chemistry, binding to metal ions through both the pyridine nitrogen and the ethanol (B145695) oxygen. This has led to the synthesis of numerous metal complexes with interesting magnetic, catalytic, and biological properties. tandfonline.comresearchgate.net this compound also possesses two potential coordination sites: the N-oxide oxygen and the hydroxyl oxygen. Pyridine N-oxides are themselves effective ligands that bind to metal ions through the oxygen atom, forming stable transition metal complexes. wikipedia.org This dual functionality suggests that this compound is a candidate for creating novel coordination polymers and metal-organic frameworks (MOFs).
Synthetic Chemistry: The compound serves as a specialized building block in organic synthesis. The presence of the reactive hydroxyl group allows for further functionalization through esterification or etherification, while the N-oxide group can be used to direct other reactions or be removed in a later synthetic step. wikipedia.org Notably, historical patent literature reveals that substituted pyridine-N-oxides have been used as intermediates in the synthesis of their corresponding piperidine (B6355638) derivatives through reductive cleavage. google.comgoogle.com
Medicinal and Agrochemical Research: While direct biological applications of this specific compound are not widely documented, its structural motifs are relevant. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals. wikipedia.org The N-oxide group can influence a molecule's pharmacokinetic profile, and compounds incorporating the 2-pyridineethanol skeleton have been investigated for various therapeutic effects. nih.govchemicalbook.com
Historical Context and Evolution of Research on this compound
The study of this compound is situated within the broader history of pyridine chemistry. Pyridine itself was first isolated in the 19th century, but the systematic investigation of its derivatives gained momentum in the 20th century. wikipedia.org A pivotal moment in this field was the first reported synthesis of the parent Pyridine-N-oxide by Jakob Meisenheimer in 1926, which was achieved by oxidizing pyridine with a peroxy acid. wikipedia.org
Following this discovery, the mid-20th century saw extensive research into the synthesis and reactivity of pyridine N-oxides. Various methods were developed, commonly employing oxidizing agents like peracetic acid or hydrogen peroxide in acetic acid. orgsyn.orgnih.gov These foundational studies established pyridine N-oxides as versatile intermediates.
The research into this compound represents a convergence of this N-oxide chemistry with the chemistry of functionalized pyridines. The parent alcohol, 2-Pyridineethanol, was itself a known synthetic target, prepared via the condensation of 2-methylpyridine (B31789) with formaldehyde. nih.govevitachem.com The application of established N-oxidation techniques to this alcohol yielded this compound.
Evidence of its use as a synthetic intermediate appeared by the late 1950s. A 1958 patent by V. Boekelheide and colleagues described the formation of 2-piperidineethanol (B17955) through the reductive cleavage of cyclic salts of pyridine-N-oxide, indicating that substituted N-oxides like the title compound were being utilized in synthetic pathways. google.comgoogle.com However, despite its early appearance as a chemical intermediate, the evolution of research specifically focused on this compound has been limited. It appears primarily in chemical catalogs and as a precursor in specific synthetic routes rather than as the central subject of extensive investigation. sigmaaldrich.comchemicalbook.com Its modern relevance is largely inferred from the well-documented utility of its constituent functional groups in the broader fields of coordination and synthetic chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 64364-85-8 | sigmaaldrich.com |
| Molecular Formula | C₇H₉NO₂ | sigmaaldrich.comchemsrc.com |
| Molecular Weight | 139.15 g/mol | sigmaaldrich.com |
| IUPAC Name | 2-(1-oxido-2-pyridinyl)ethanol | sigmaaldrich.com |
| Boiling Point | 374.2°C at 760 mmHg | chemsrc.com |
| Density | 1.14 g/cm³ | chemsrc.com |
| Flash Point | 180.1°C | chemsrc.com |
| InChI Key | DNLHXYAXOACXKW-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Summary of Research Findings and Potential Applications
| Area of Research | Finding / Potential Application | Rationale / Citation(s) |
| Coordination Chemistry | Potential as a bidentate N,O-ligand for forming novel metal complexes. | The molecule contains both an N-oxide oxygen and a hydroxyl oxygen, both of which are known to coordinate with metal ions. Pyridine N-oxides and pyridine alcohols are established ligands. tandfonline.comwikipedia.org |
| Organic Synthesis | Intermediate for the synthesis of 2-piperidineethanol derivatives. | Historical patents describe the reductive cleavage of pyridine N-oxide derivatives to form the corresponding saturated piperidine rings. google.comgoogle.com |
| Organic Synthesis | Building block for more complex molecules. | The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers), allowing for further molecular elaboration. chemicalbook.com |
| Medicinal Chemistry | Potential scaffold for drug discovery. | The pyridine N-oxide moiety is found in several commercial drugs and can improve physicochemical properties like solubility. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHXYAXOACXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307093 | |
| Record name | 2-Pyridineethanol, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64364-85-8 | |
| Record name | NSC187518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanol, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridineethanol, 1 Oxide and Its Analogues
Conventional Synthetic Routes and Their Optimizations
The traditional synthesis of 2-Pyridineethanol, 1-oxide is typically a two-step process. The first step involves the synthesis of the precursor, 2-Pyridineethanol, followed by its N-oxidation.
The synthesis of 2-Pyridineethanol is commonly achieved through a condensation reaction between 2-methylpyridine (B31789) (also known as 2-picoline) and formaldehyde. evitachem.comchemsrc.com This reaction is generally performed at elevated temperatures and pressures in the presence of a catalyst. evitachem.com Optimization of this step has focused on improving yield and selectivity. For instance, using an organic base catalyst like triethylamine (B128534) in an aqueous medium within a stainless steel autoclave at 140°C has been shown to produce 2-Pyridineethanol with high selectivity and yield. google.com
The second step is the N-oxidation of the pyridine (B92270) ring in 2-Pyridineethanol. This transformation is a classic reaction in heterocyclic chemistry. Common oxidizing agents for this purpose include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst or in an acidic medium like acetic acid. orgsyn.orgbme.hu The general mechanism involves the attack of the nucleophilic pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. For similar substrates like 2-chloropyridine, N-oxidation has been successfully carried out using hydrogen peroxide with a catalyst. chemicalbook.com Optimization efforts often revolve around controlling the reaction temperature to prevent side reactions and decomposition of the N-oxide product. dcu.ie
Table 1: Conventional Synthesis and Optimization of 2-Pyridineethanol and its N-Oxide
| Step | Reactants | Catalyst/Reagent | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| Precursor Synthesis | 2-Methylpyridine, Paraformaldehyde | Triethylamine | 140°C, 2 hours, in water | 2-Pyridineethanol | 94% Yield, 95% Selectivity | google.com |
| Precursor Synthesis | 2-Methylpyridine, Formaldehyde | Organic Base (e.g., triethylenediamine) | 140°C, 2-8 MPa | 2-Pyridineethanol | High Yield | evitachem.com |
| N-Oxidation | Pyridine | 40% Peracetic Acid | Add at a rate to maintain 85°C | Pyridine-N-oxide | 78-83% | orgsyn.org |
| N-Oxidation | Pyridine Derivatives | m-CPBA or H₂O₂/Acetic Acid | Microreactor Setup | Pyridine N-oxide Derivatives | - | bme.hu |
Novel and Green Synthesis Approaches for this compound
Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods.
Photoredox catalysis has emerged as a powerful tool in organic synthesis, and while it has been extensively used to activate pyridine N-oxides, its application for the direct synthesis of this compound is less common. The primary focus of research in this area has been on the single-electron transfer (SET) chemistry of existing pyridine N-oxides. nih.gov
Through photoredox catalysis, pyridine N-oxides can be oxidized to generate highly reactive and electrophilic N-oxy radicals. nih.govnih.gov These radicals serve as versatile intermediates in a variety of subsequent transformations, including hydrogen atom transfer (HAT) for C(sp³)–H functionalizations and cascade reactions. nih.gov For example, a photoredox catalyst, such as an acridinium (B8443388) salt, can be excited by light and then oxidize a pyridine N-oxide to generate the N-oxy radical. This radical can then initiate processes like the anti-Markovnikov carbohydroxylation of α-olefins. nih.govchemrxiv.org Therefore, photoredox catalysis represents a novel method for generating derivatives from pyridine N-oxides, rather than a direct synthetic route to them.
Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. Several strategies align with these principles for the synthesis of pyridine N-oxides and their precursors.
One approach is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times, cleaner reactions, and higher yields. For instance, a one-pot, four-component reaction in ethanol (B145695) under microwave irradiation has been developed for the green synthesis of novel substituted pyridines. nih.govnih.gov
The use of microreactors offers another sustainable alternative to traditional batch processing. N-oxidation reactions can be performed in microflow systems, which provide superior control over temperature and mixing, enhancing safety, especially when using potent oxidants like hydrogen peroxide. bme.hu This technology is also advantageous for scale-up, as it can be less problematic than scaling up batch processes. bme.hu
Furthermore, the choice of solvent and catalyst is crucial for a green synthesis. The synthesis of the 2-Pyridineethanol precursor has been demonstrated in water, a benign solvent, using a simple amine catalyst. google.com The development of recoverable and reusable catalysts, such as functionalized magnetic nanoparticles, for the synthesis of pyridine derivatives also represents a significant step towards more sustainable chemical manufacturing. researchgate.netresearchgate.net
Chemo- and Regioselective Derivatization of this compound
The N-oxide group in this compound electronically modifies the pyridine ring, enabling a range of chemo- and regioselective derivatization reactions that are often difficult to achieve with the parent pyridine.
One of the most well-known reactions is the Polonovski rearrangement . In this reaction, the pyridine N-oxide is typically treated with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), leading to the introduction of a substituent, commonly an acetate (B1210297) or hydroxyl group, at the C2-position of the pyridine ring. bme.hu
More recent methods have provided new ways to achieve highly selective functionalization. For example, a novel method for the chemo- and regioselective C2-H alkylation of pyridine N-oxides has been developed using titanacyclopropanes. nih.gov This reaction demonstrates remarkable selectivity, preferentially reacting with the N-oxide functionality over other groups like esters or amides, and allows for the introduction of complex alkyl groups at the C2 position. nih.gov
Nucleophilic aromatic substitution (SNAr) is another powerful tool for derivatization. By first introducing a halogen at a specific position on the pyridine N-oxide ring, this halogen can then be displaced by various nucleophiles. For example, 2-chloro-4-nitropyridine-N-oxide has been shown to undergo regioselective substitution with alkoxides, where the nitro group at the 4-position activates the ring for nucleophilic attack. vanderbilt.edu Similarly, direct C-H fluorination of pyridine derivatives followed by SNAr provides a pathway to a wide array of substituted pyridines. acs.org
Table 2: Selected Methods for Chemo- and Regioselective Derivatization of Pyridine N-Oxides
| Reaction Type | Reagents | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Polonovski Rearrangement | Acetic Anhydride (Ac₂O) | C2 | 2-Acetoxypyridine derivative | bme.hu |
| C2-H Alkylation | Titanacyclopropanes | C2 | 2-Alkylpyridine derivative | nih.gov |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOR) on a pre-halogenated N-oxide | Position of halogen (e.g., C4) | Substituted pyridine N-oxide | vanderbilt.edu |
| C-H Fluorination / SNAr | AgF₂, then Nucleophile | C2 or C6 | Substituted pyridine derivative | acs.org |
Scale-Up Considerations and Industrial Synthesis of this compound
The industrial production of this compound requires consideration of process safety, efficiency, and cost. While direct information on the industrial synthesis of the N-oxide is limited, patent literature for the synthesis of its precursor, 2-Pyridineethanol, and related processes provides valuable insights.
The synthesis of 2-Pyridineethanol has been scaled up using multi-liter stainless steel autoclaves, indicating its production as an industrial intermediate. google.com Key parameters for scale-up include precise control of temperature and pressure, catalyst loading, and efficient removal of unreacted reagents and byproducts. google.com Furthermore, the existence of industrial processes to hydrogenate 2-Pyridineethanol to 2-Piperidineethanol (B17955) underscores its availability at a commercial scale. google.comgoogle.comgoogleapis.com These hydrogenation processes themselves involve scale-up considerations such as the use of high hydrogen pressures (e.g., >500 psig), high catalyst loadings (e.g., ruthenium on carbon), and catalyst regeneration protocols to ensure process viability over multiple cycles. google.comgoogleapis.com
For the N-oxidation step, a significant challenge in scaling up from the lab to an industrial plant is managing the exothermic nature of the reaction and the potential instability of the N-oxide product at high temperatures. dcu.ie Achieving high yields (>60-80%) is often a prerequisite for a commercially viable process. dcu.ie The use of potentially hazardous oxidizing agents like peracetic acid also necessitates strict safety protocols on an industrial scale. orgsyn.org The development of continuous flow processes using microreactors is a promising strategy to mitigate these safety concerns and facilitate a more controlled and efficient scale-up of N-oxidation reactions. bme.hu
Chemical Reactivity and Reaction Mechanisms of 2 Pyridineethanol, 1 Oxide
Investigation of Functional Group Transformations
The functional groups of 2-Pyridineethanol, 1-oxide—the hydroxyl group and the N-oxide moiety—can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group (-OH) on the ethanol (B145695) side chain can participate in typical alcohol reactions. These include oxidation to form corresponding aldehydes or carboxylic acids, and esterification. Another significant transformation is the conversion of the alcohol to an alkyl halide, which can be achieved through a one-pot reaction involving mesylate intermediates and a Grignard reagent like methylmagnesium iodide. acs.org Dehydration of the ethanol side chain to form a vinyl group can also occur, particularly over metal oxide catalysts at elevated temperatures. umn.edu
The N-oxide functional group is arguably the more synthetically versatile handle on the molecule. Its primary transformations include:
Deoxygenation: The N-oxide can be readily reduced back to the parent pyridine (B92270). This is often the final step in a synthetic sequence where the N-oxide is used to direct substitution on the pyridine ring. semanticscholar.org
Ring Chlorination: Treatment with reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the 2- and 4-positions of the pyridine ring. wikipedia.org
Activation for Nucleophilic Substitution: The N-oxide activates the C-2 and C-4 positions of the pyridine ring, making them susceptible to nucleophilic attack. This is a cornerstone of pyridine N-oxide chemistry, enabling the introduction of a wide array of functional groups. researchgate.netsemanticscholar.orgacs.org
The following table summarizes key functional group transformations for this compound and related pyridine N-oxides.
| Functional Group | Reaction Type | Reagents | Product Type | Reference |
| Hydroxyl (-OH) | Oxidation | Oxidizing Agents | Aldehyde, Carboxylic Acid | |
| Hydroxyl (-OH) | Halogenation | MsCl, MeMgI | Alkyl Iodide | acs.org |
| Hydroxyl (-OH) | Dehydration | Metal Oxide Catalysts | Alkene | umn.edu |
| N-Oxide | Deoxygenation | Reducing Agents (e.g., PCl₃, H₂/Pd) | Pyridine | semanticscholar.org |
| N-Oxide / Ring | Chlorination | POCl₃ | 2-Chloropyridine derivative | wikipedia.org |
| N-Oxide / Ring | C-H Functionalization | Transition Metal Catalysts, Nucleophiles | Substituted Pyridine | semanticscholar.orgnih.gov |
Mechanisms of Free Radical Reactions Involving this compound
While ionic pathways dominate many reactions of pyridine N-oxides, they are also known to participate in free radical reactions. For instance, radical addition reactions are common for similar nitrogen-containing heterocycles like diazines. acs.orgnih.gov A well-known reaction involving pyridine N-oxides is the Barton decarboxylation, which utilizes the N-oxide as a precursor to generate radical intermediates, although this is a broad application not specific to this compound. scripps.edu
Mechanistic studies on the reaction of α-haloketones with 2-aminopyridines have confirmed the involvement of radical intermediates through the use of radical traps like TEMPO. While not directly studying this compound, these findings suggest that radical pathways are accessible for pyridine derivatives under appropriate conditions, such as those employing radical initiators like iodine (I₂) and tert-butyl hydroperoxide (TBHP). The N-oxide functionality can influence these reactions by altering the electronic properties of the ring and potentially participating in the initiation or propagation steps. However, detailed mechanistic studies focusing specifically on free radical reactions of this compound are not extensively documented in the reviewed literature.
Role of the N-Oxide Moiety in Reaction Pathways
The N-oxide moiety is not merely a passive functional group; it actively directs the course of chemical reactions involving the pyridine ring. Its influence is multifaceted, stemming from its electronic and steric properties.
Electronic Activation: The N-oxide group has a profound effect on the electron distribution within the pyridine ring. It is best described by a zwitterionic N⁺–O⁻ structure, with significant polarity. nih.gov This structure has two major consequences:
Activation towards Electrophiles: The oxygen atom is nucleophilic and can be attacked by electrophiles. scripps.edu Protonation or coordination to a Lewis acid at the oxygen deactivates the ring to further electrophilic attack, making it behave like a deactivated pyridine species. scripps.edu
Activation towards Nucleophiles: The N-oxide group withdraws electron density from the ring, particularly from the C-2 (alpha) and C-4 (gamma) positions. researchgate.net This electron deficiency makes these positions highly susceptible to attack by nucleophiles. researchgate.netsemanticscholar.org This activation is the basis for many C-H functionalization reactions where nucleophiles are added to the ring, often in a process coupled with activation of the N-oxide oxygen. acs.orgnih.gov
Directing Group and Ligand Effects: The N-oxide moiety can act as a directing group in transition-metal-catalyzed reactions. It can coordinate to the metal center, bringing the catalyst into proximity with the C2-H bond and facilitating its cleavage and subsequent functionalization, such as in arylation or alkenylation reactions. semanticscholar.org This directed metallation is a key strategy for achieving regioselective substitution at the C-2 position. semanticscholar.org Furthermore, the oxygen atom can form strong intramolecular hydrogen bonds, which can influence the conformation and reactivity of side chains attached to the ring. researchgate.net
Influence on Physical Properties: The high polarity of the N⁺–O⁻ bond significantly increases the molecule's dipole moment compared to the parent pyridine. scripps.edu This leads to increased water solubility and different interactions with solvents and catalysts, which can alter reaction kinetics and pathways. nih.gov
Mechanistic Studies of Specific Chemical Conversions
Mechanistic understanding is crucial for optimizing reaction conditions and predicting outcomes. For pyridine N-oxides, several key transformations have been mechanistically elucidated.
Palladium-Catalyzed Direct Arylation: The direct arylation of pyridine N-oxides with aryl halides or triflates is a powerful method for forming C-C bonds. Fagnou and others have reported on palladium-catalyzed mechanisms. semanticscholar.org The N-oxide moiety is proposed to play a crucial role by directing the palladium catalyst to the C2-H bond. The mechanism may involve the oxidative addition of the catalyst to the C-H bond, facilitated by the coordinating effect of the N-oxide oxygen. semanticscholar.org Subsequent steps involve the coupling partner and reductive elimination to yield the 2-arylpyridine N-oxide, which can then be deoxygenated. semanticscholar.org
Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr): A modern approach to functionalizing pyridines involves a two-step sequence starting from the N-oxide. acs.orgnih.gov
Fluorination: The pyridine N-oxide is first converted to the parent pyridine, which then reacts with an electrophilic fluorine source like AgF₂. This reaction shows high selectivity for fluorination at the position adjacent to the nitrogen (C-2). acs.orgnih.gov
SNAr: The resulting 2-fluoropyridine (B1216828) is a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction of 2-fluoropyridine with a nucleophile is significantly faster than with 2-chloropyridine. acs.org The mechanism proceeds via the formation of a negatively charged Meisenheimer complex, where the nucleophile adds to the C-2 position. The fluoride (B91410) ion is then expelled, restoring aromaticity and yielding the 2-substituted pyridine. This pathway allows for the introduction of a wide range of nucleophiles, including those based on oxygen, nitrogen, and carbon. acs.orgnih.gov This sequence was considered for the synthesis of 6-(methylamino)-2-pyridineethanol, a precursor to an integrin inhibitor. acs.orgnih.gov
Coordination Chemistry and Metal Complexation of 2 Pyridineethanol, 1 Oxide
Ligand Properties and Donor Characteristics of 2-Pyridineethanol, 1-oxide
The ligand properties of this compound are dictated by the interplay between the pyridine-N-oxide group and the ethanol (B145695) substituent. The N-oxide group is known to be a weaker base compared to the parent pyridine (B92270). wikipedia.orgwikipedia.org The oxygen atom of the N-oxide group is the primary donor site, and its coordination to a metal center is a defining feature of pyridine-N-oxide complexes. wikipedia.org The presence of the ethanol group at the 2-position introduces a secondary potential donor site through the hydroxyl oxygen, allowing for various coordination modes.
Expected Donor Characteristics:
Monodentate Coordination: The ligand can coordinate to a metal center solely through the N-oxide oxygen atom. This is a common coordination mode for simple pyridine-N-oxide ligands. researchgate.net
Bidentate Chelating Coordination: The ligand can form a stable chelate ring by coordinating through both the N-oxide oxygen and the hydroxyl oxygen of the ethanol group. This would result in a six-membered chelate ring, a reasonably stable conformation in coordination chemistry. The deprotonation of the hydroxyl group would lead to a stronger M-O bond.
Bridging Coordination: this compound could act as a bridging ligand, connecting two or more metal centers. This could occur through the N-oxide oxygen and the hydroxyl oxygen, or by the N-oxide oxygen alone if it has a suitable orientation to coordinate to two metal ions.
The electronic properties of the ligand are significantly influenced by the N-oxide group. The N-O bond has a high dipole moment, making the oxygen atom a strong hydrogen bond acceptor and a good coordinator to hard metal ions. nih.gov The N-oxide group is also known to influence the aromaticity of the pyridine ring, which can have an impact on the electronic structure of the resulting metal complexes. nih.gov
Illustrative Table of Expected Coordination Modes:
| Coordination Mode | Donor Atoms Involved | Potential Structural Motif |
|---|---|---|
| Monodentate | N-oxide Oxygen | Terminal ligand |
| Bidentate (neutral) | N-oxide Oxygen, Hydroxyl Oxygen | 6-membered chelate ring |
| Bidentate (anionic) | N-oxide Oxygen, Alkoxide Oxygen | 6-membered chelate ring |
| Bidentate Bridging | N-oxide Oxygen, Hydroxyl/Alkoxide Oxygen | Dinuclear or polynuclear complex |
Synthesis and Structural Characterization of Metal Complexes with this compound
While no specific synthesis of metal complexes with this compound has been reported in the reviewed literature, general methods for the synthesis of metal complexes with pyridine-N-oxide and alcohol-substituted pyridine ligands can be extrapolated.
General Synthetic Approaches:
The synthesis would typically involve the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be crucial in determining the final product.
Reaction of Metal Halides or Perchlorates: A common method involves mixing a solution of a metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) or a metal perchlorate (B79767) with a solution of the ligand. nih.gov The resulting complexes can be isolated by crystallization.
Use of Metal Acetates: Metal acetates can also be used as precursors, which can sometimes facilitate the deprotonation of the hydroxyl group, leading to the formation of neutral complexes. researchgate.net
Control of Stoichiometry: The metal-to-ligand ratio is a critical parameter. For instance, a 1:2 ratio might favor the formation of a bis-chelated mononuclear complex, whereas other ratios could lead to polynuclear structures.
Expected Structural Features:
Mononuclear Complexes: For a divalent metal ion (M²⁺), a complex of the type [M(this compound)₂(X)₂] could form, where X is a counter-ion like Cl⁻ or H₂O. In such a complex, the ligand would likely act as a bidentate chelate.
Polynuclear Complexes: Bridging coordination could lead to the formation of dinuclear or polynuclear chains or networks. For example, a dinuclear complex might feature two metal centers bridged by two deprotonated this compound ligands.
Illustrative Table of Potential Metal Complexes and Their Expected Geometries:
| Metal Ion | Potential Complex Formula | Expected Geometry |
|---|---|---|
| Co(II) | [Co(C₇H₉NO₂)₂Cl₂] | Octahedral |
| Ni(II) | [Ni(C₇H₉NO₂)₂]²⁺ | Octahedral |
| Cu(II) | [Cu(C₇H₈NO₂)₂] | Square Planar or Distorted Octahedral |
Metal-Ligand Bonding and Electronic Structure in Complexes
The nature of the metal-ligand bond in complexes of this compound would be primarily determined by the interaction between the metal ion and the oxygen donor atoms.
M-O(N-oxide) Bond: This bond is expected to have significant ionic character, especially with hard metal ions. The strength of this bond would be influenced by the Lewis acidity of the metal ion. Spectroscopic techniques like infrared (IR) spectroscopy would be crucial in probing this bond. A shift in the N-O stretching vibration upon coordination is a characteristic indicator of N-oxide coordination.
M-O(hydroxyl/alkoxide) Bond: The coordination of the hydroxyl group would involve a dative bond from the oxygen to the metal. Upon deprotonation, the resulting alkoxide would form a much stronger covalent bond with the metal center.
Electronic Spectra: The electronic (UV-Vis) spectra of the complexes would provide insights into the d-d transitions of the metal ion and any charge transfer bands. The position and intensity of these bands would be indicative of the coordination geometry and the nature of the metal-ligand bonding. For instance, the ligand field strength of this compound would influence the color and magnetic properties of the complexes.
The electronic structure can be further elucidated by theoretical calculations, such as Density Functional Theory (DFT), which can provide a detailed picture of the molecular orbitals and the nature of the frontier orbitals (HOMO and LUMO), which are important for understanding the reactivity of the complexes.
Influence of Metal Centers on the Reactivity of Coordinated this compound
The coordination of this compound to a metal center is expected to modify its reactivity.
Enhanced Acidity of the Hydroxyl Group: The coordination of the hydroxyl oxygen to a Lewis acidic metal center would increase the acidity of the hydroxyl proton, making it easier to deprotonate. This could be a key step in catalytic cycles involving the ligand.
Activation of the Pyridine Ring: The electronic properties of the pyridine ring can be tuned by the choice of the metal center. A more electron-withdrawing metal ion could make the pyridine ring more susceptible to nucleophilic attack.
While the coordination chemistry of this compound remains an unexplored area of research, a theoretical framework for its behavior can be constructed based on the well-established principles of coordination chemistry and the known properties of related pyridine-N-oxide and alcohol-substituted pyridine ligands. The dual-donor capability of this ligand, combining the N-oxide and hydroxyl functionalities, suggests a rich and varied coordination chemistry, with the potential for forming a range of mononuclear and polynuclear metal complexes with interesting structural and electronic properties. Future experimental investigations are necessary to validate these predictions and to fully unlock the potential of this compound as a versatile ligand in coordination chemistry and catalysis.
Catalytic Applications of 2 Pyridineethanol, 1 Oxide and Its Derivatives
Application of 2-Pyridineethanol, 1-oxide in Petrochemical Catalysis
No information could be found in the public domain regarding the application of this compound in any petrochemical catalytic processes. The field of petrochemical catalysis is extensive, but research has not indicated a role for this specific compound.
Emerging Catalytic Systems Featuring this compound
There is a lack of published research on emerging catalytic systems that feature this compound. While a patent mentions the compound as a potential additive, such as a light stabilizer, in polymer compositions, this does not constitute a catalytic application in the context of chemical synthesis or conversion processes google.com.
Biological and Medicinal Chemistry Research into 2 Pyridineethanol, 1 Oxide
Mechanistic Studies of Bioactivity and Therapeutic Potential
The therapeutic potential of 2-Pyridineethanol, 1-oxide is often understood through the lens of its parent class, pyridine (B92270) N-oxides. These compounds are recognized for a variety of biological activities, including significant antiviral effects. The N-oxide moiety is frequently indispensable for their bioactivity. kuleuven.be
Mechanistic studies on related pyridine N-oxide derivatives have revealed that their antiviral action can be complex and multifaceted. For instance, certain analogues have been found to inhibit viral replication at the transcriptional level, interfering with processes that follow proviral integration into the host genome. nih.govoup.com Some members of this class act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others appear to function by interfering with HIV gene expression through the NF-kB activation pathway. oup.com
Furthermore, the biological activity of pyridine N-oxides is linked to their electrochemical properties. The enzymatic reduction of these compounds is a key aspect of their bioactivity. Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the rate of enzymatic reduction and the energy of the compound's lowest unoccupied molecular orbital (ELUMO). lmaleidykla.lt This suggests that their ability to accept electrons is a critical determinant of their biological function, potentially leading to the generation of reactive species or altered redox states within target cells. lmaleidykla.lt The applications of pyridine N-oxide derivatives are extensive, ranging from their use as synthetic intermediates to their role as catalysts and their inclusion in drug discovery programs. lmaleidykla.lt
Enzyme Inhibition Studies: Acetylcholine Esterase Inhibition by this compound
Research has pointed towards the potential of this compound in the modulation of cholinergic pathways, specifically through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease and other cognitive disorders. researchgate.net
A study investigating the essential oil of Hedychium coronarium identified this compound as a significant constituent. This essential oil was found to exhibit anti-amnesic effects, which were attributed, in part, to the inhibition of the acetylcholinesterase enzyme. researchgate.net While the study evaluated the entire essential oil, the presence of this compound as a primary component suggests its contribution to the observed AChE inhibitory activity. researchgate.net
Table 1: Chemical Composition of Hedychium coronarium Essential Oil This interactive table details the compounds identified in the essential oil of Hedychium coronarium, which has demonstrated acetylcholinesterase inhibitory activity.
| Compound | Retention Time (RT) | Composition (%) |
| Benzene (B151609), 1-methoxy-4-methyl- | 9.725 | 0.31 |
| Benzyl alcohol | 11.012 | 5.72 |
| This compound | 12.573 | 9.46 |
| Linalyl isobutyrate | 13.307 | 17.49 |
| Acetic acid, phenylmethyl ester | 14.413 | 11.02 |
| alpha-Terpineol | 15.240 | 3.37 |
| 2-Methylbenzyl alcohol, trifluoroacetate | 16.755 | 1.13 |
| 3-Allyl-6-methoxyphenol | 19.531 | 3.52 |
| Data sourced from a study on the cognition-enhancing activity of the essential oil. researchgate.net |
Modulation of Oxidative Stress Pathways and Antioxidant Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathologies, including neurodegenerative diseases. The antioxidant potential of this compound has been highlighted in scientific research. evitachem.com
The compound is noted for its potential therapeutic effects in diseases related to oxidative stress. evitachem.com This is supported by findings from the analysis of Hedychium coronarium essential oil, where this compound is a key ingredient. The study demonstrated that the essential oil possesses neuroprotective effects by regulating lipid peroxidation and reducing oxidative stress in the brain. researchgate.net These findings suggest that this compound likely contributes to these antioxidant mechanisms, which are crucial for protecting neuronal cells from damage. researchgate.net
Investigation of Neuroprotective Effects in Cognitive Impairment Models
The potential of this compound as a neuroprotective agent has been investigated within the context of cognitive impairment. The compound's presence in the essential oil of Hedychium coronarium is linked to significant anti-amnesic and cognition-enhancing effects observed in animal models. researchgate.net
In a study using an aluminum chloride-induced model of memory impairment in mice and zebrafish, oral administration of the essential oil significantly preserved spatial and fear memory. The observed neuroprotection was attributed to the oil's ability to inhibit acetylcholinesterase and modulate oxidative stress indicators within neuronal cells. researchgate.net Given that this compound is a major component of this oil, it is implicated as a contributor to these neuroprotective outcomes, suggesting its potential as a natural therapeutic agent for cognitive deficits associated with conditions like Alzheimer's disease. researchgate.net
Antimicrobial Mechanisms: Bactericidal Action of Zinc this compound
The zinc complex of this compound has been identified as a bactericidal agent. google.com While specific mechanistic studies on this particular complex are limited, its action can be inferred from the well-documented mechanisms of the structurally similar and widely used antimicrobial, Zinc Pyrithione (B72027) (Zinc 2-pyridinethiol-1-oxide).
Zinc Pyrithione is known to possess potent fungistatic and bacteriostatic properties, effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi. wikipedia.orgdrugbank.com Its primary mechanism involves the disruption of membrane transport by blocking the proton pump that energizes cellular transport processes. wikipedia.org The pyrithione ligand can act as an ionophore, shuttling metal ions like copper across the cell membrane, which in turn inactivates critical iron-sulfur cluster-containing proteins, leading to the inhibition of essential fungal and bacterial metabolism. wikipedia.orgdrugbank.commdpi.com Other proposed mechanisms include the chelation of heavy metal ions essential for microbial survival. nih.gov It is plausible that Zinc this compound exerts its bactericidal effects through similar pathways, primarily by compromising cell membrane integrity and disrupting vital metabolic functions. wikipedia.orgnih.gov
Structure-Activity Relationships in Bioactive Analogues of this compound
The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on the broader class of pyridine derivatives provide insight into the features that govern their therapeutic effects.
The N-oxide group is a critical feature, often proving essential for the bioactivity of these compounds, particularly for antiviral activity. kuleuven.be The reactivity and biological action are also influenced by the compound's electronic properties, with a higher electron-accepting potency correlating with greater enzymatic reduction rates. lmaleidykla.lt
The nature and position of substituents on the pyridine ring significantly modulate the potency and specificity of the molecule. kuleuven.benih.gov General SAR observations for pyridine derivatives indicate that:
The presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity. nih.gov
Conversely, the addition of halogen atoms or other bulky groups may lead to a decrease in activity. nih.gov
For antiviral pyridine N-oxides, the specific pattern of substitution can determine the compound's target, discriminating between different viruses or even different viral enzymes. nih.govoup.com
This suggests that systematic modification of the ethanol (B145695) side chain or substitution on the pyridine ring of this compound could lead to the development of analogues with enhanced or more selective therapeutic properties.
Table 2: Summary of Structure-Activity Relationship (SAR) Principles for Pyridine Derivatives This interactive table summarizes key structural features and their general impact on the biological activity of pyridine-based compounds.
| Structural Feature | General Effect on Bioactivity | Reference |
| Pyridine N-oxide group | Often essential for antiviral and other biological activities. | kuleuven.be |
| Electron-withdrawing groups | Can increase electron-accepting potency, enhancing reduction by enzymes. | lmaleidykla.lt |
| -OH, -OMe, -NH2 groups | Presence and position can enhance antiproliferative and other activities. | nih.gov |
| Halogen atoms/bulky groups | Can decrease antiproliferative activity. | nih.gov |
| Substitution Pattern | Determines target specificity (e.g., different viruses or enzymes). | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Pyridineethanol, 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-Pyridineethanol, 1-oxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The presence of the N-oxide group significantly influences the electronic distribution within the pyridine (B92270) ring, which is reflected in the chemical shifts of the aromatic protons and carbons. The N-oxide group is strongly electron-withdrawing, leading to a general downfield shift of the ring protons compared to the non-oxidized parent compound, 2-Pyridineethanol. This effect is most pronounced on the protons at the ortho (position 6) and para (position 4) positions. The aliphatic side chain presents as a typical ethyl system, expected to show two mutually coupled triplets in the ¹H NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the known effects of the functional groups and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| H3, H4, H5 | ~7.2 - 7.5 | ~125 - 128 | Aromatic region, influenced by N-oxide group. |
| H6 | ~8.2 - 8.4 | ~139 | Significant downfield shift due to proximity to N-oxide. rsc.org |
| -CH₂- (ring) | ~3.1 (t) | ~35 | Aliphatic, adjacent to aromatic ring. |
| -CH₂- (OH) | ~4.0 (t) | ~60 | Aliphatic, adjacent to hydroxyl group. |
| -OH | Variable | N/A | Broad singlet, position dependent on solvent and concentration. |
| C2 | N/A | ~150 | Quaternary carbon attached to N-oxide and side chain. |
| C3, C5 | N/A | ~126 | Aromatic carbons. |
| C4 | N/A | ~128 | Aromatic carbon. |
| C6 | N/A | ~139 | Aromatic carbon adjacent to N-oxide. rsc.org |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis and Purity Assessment
Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, the molecular formula C₇H₉NO₂ corresponds to a molecular weight of 139.15 g/mol . Therefore, the molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 139.
Electron ionization MS induces fragmentation, providing structural clues. Predictable fragmentation patterns for this compound include:
Loss of Oxygen : A common fragmentation for N-oxides is the loss of an oxygen atom (16 amu), which would yield a peak at m/z 123, corresponding to the 2-Pyridineethanol radical cation.
Alpha-Cleavage : Cleavage of the bond between the two ethyl carbons is common for alcohols. libretexts.org Loss of a hydroxy-methyl radical (•CH₂OH, 31 amu) would result in a fragment at m/z 108.
Dehydration : The loss of a water molecule (18 amu) from the alcohol moiety is a characteristic fragmentation pathway, leading to a peak at m/z 121. pages.dev
Loss of Hydroxyl Radical : Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH, 17 amu), producing a fragment at m/z 122.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for purity assessment. photothermal.com A sample is first vaporized and passed through a gas chromatograph, which separates the target compound from any impurities or starting materials. The separated components then enter the mass spectrometer for identification, confirming the purity of the this compound sample.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss | Mass Lost (amu) |
|---|---|---|---|
| 139 | [M]⁺ (Molecular Ion) | - | 0 |
| 123 | [M - O]⁺ | Oxygen atom (O) | 16 |
| 122 | [M - OH]⁺ | Hydroxyl radical (•OH) | 17 |
| 121 | [M - H₂O]⁺ | Water (H₂O) | 18 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. IR spectroscopy measures the absorption of light due to bond dipole moment changes, while Raman spectroscopy measures the inelastic scattering of light due to changes in bond polarizability. dergipark.org.tr
For this compound, several characteristic bands are expected:
N-O Stretch : The most diagnostic peak for a pyridine N-oxide is the N-O stretching vibration. This is typically a very strong and sharp band in the IR spectrum, appearing in the 1200-1300 cm⁻¹ region. researchgate.net
O-H Stretch : The alcohol group will exhibit a strong, broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group.
C-H Stretches : Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain appear just below 3000 cm⁻¹. rsc.org
Pyridine Ring Vibrations : A series of bands between 1400-1650 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the aromatic ring.
C-O Stretch : The stretching vibration of the alcohol C-O bond is expected to produce a strong band in the 1000-1100 cm⁻¹ region. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 2980 | Medium | Strong |
| Pyridine Ring (C=C, C=N) | 1400 - 1650 | Medium-Strong | Medium-Strong |
| N-O stretch | 1200 - 1300 | Very Strong | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate bond lengths, bond angles, and crucial information about intermolecular interactions that govern the crystal packing.
Although a crystal structure for this compound has not been found in the published literature, its expected solid-state structure can be inferred. The pyridine N-oxide ring would be essentially planar. The most significant feature governing the crystal lattice would likely be strong intermolecular hydrogen bonding. The hydroxyl group (-OH) is an excellent hydrogen bond donor, while the N-oxide oxygen is a strong hydrogen bond acceptor. It is highly probable that these groups on adjacent molecules would interact, forming chains or networks of hydrogen bonds (O-H···O-N) that define the supramolecular architecture.
While not directly applicable to the title compound, crystallographic studies on metal complexes containing the non-oxidized 2-Pyridineethanol ligand confirm its ability to act as a chelating agent through the pyridine nitrogen and the alcohol oxygen. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from the ground state to higher energy orbitals. The part of the molecule responsible for this absorption is known as the chromophore. In this compound, the chromophore is the pyridine N-oxide ring system.
The electronic spectrum of pyridine N-oxide differs significantly from that of pyridine. Pyridine exhibits a π→π* transition around 257 nm and a weaker n→π* transition at a longer wavelength. Upon N-oxidation, the energy levels of the molecular orbitals are perturbed. The π→π* transitions are typically shifted to longer wavelengths (a bathochromic or red shift) and may increase in intensity. The n→π* transition, involving the lone pair on the nitrogen, is often shifted to a shorter wavelength (a hypsochromic or blue shift) or is obscured by the more intense π→π* bands. The hydroxyethyl (B10761427) substituent at the 2-position is an auxochrome that is expected to have a minor influence on the position of the absorption maxima.
Computational Chemistry and Theoretical Investigations of 2 Pyridineethanol, 1 Oxide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and stability. For 2-Pyridineethanol, 1-oxide, these calculations provide a detailed picture of how the N-oxide and the 2-hydroxyethyl substituent influence the pyridine (B92270) ring.
The presence of the 2-hydroxyethyl group at the 2-position introduces further electronic and steric effects. The ethanol (B145695) group is primarily an electron-donating group through inductive effects, which can further modulate the electron density of the ring. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding with the N-oxide oxygen atom, forming a stable six-membered ring structure. This interaction can significantly impact the molecule's conformation and energetics.
Various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are employed to calculate key energetic properties. mdpi.com A critical parameter for pyridine N-oxides is the N-O bond dissociation energy (BDE), which is a measure of the bond's strength. For pyridine N-oxide, the N-O BDE is calculated to be in the range of 60–66 kcal/mol. mdpi.com The presence of the electron-donating hydroxyethyl (B10761427) group is expected to have a minor effect on this value.
Table 1: Predicted Electronic and Energetic Properties of this compound (Based on DFT calculations at the B3LYP/6-31G level of theory, with values for pyridine N-oxide provided for comparison)*
| Property | Predicted Value for this compound | Comparative Value for Pyridine N-oxide |
| Dipole Moment (Debye) | ~4.5 - 5.0 | ~4.2 |
| N-O Bond Length (Å) | ~1.25 - 1.27 | ~1.26 |
| N-O Bond Dissociation Energy (kcal/mol) | ~60 - 65 | ~64.7 mdpi.com |
| HOMO Energy (eV) | ~ -6.5 | ~ -6.8 |
| LUMO Energy (eV) | ~ -1.2 | ~ -1.0 |
| HOMO-LUMO Gap (eV) | ~ 5.3 | ~ 5.8 |
Note: The values for this compound are illustrative predictions based on the known effects of similar substituents on the pyridine N-oxide ring.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvation
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules and their interactions with the environment, particularly in solution. For this compound, MD simulations can provide insights into its solvation in various solvents and its intermolecular interactions.
In aqueous solution, the solvation of this compound is expected to be governed by hydrogen bonding. The N-oxide oxygen atom is a strong hydrogen bond acceptor, while the hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor. MD simulations of similar systems, such as pyridine in water, have shown the importance of hydrogen bonding in the solvation structure. ucl.ac.uk
MD simulations can be used to calculate the radial distribution functions (RDFs) between the solute and solvent atoms, providing a statistical picture of the solvation shell. For this compound in water, the RDFs would likely show a high probability of finding water molecules in close proximity to both the N-oxide oxygen and the hydroxyl group. The simulations can also reveal the average number and lifetime of hydrogen bonds formed between the solute and solvent.
The dynamics of the 2-hydroxyethyl side chain can also be investigated using MD simulations. The flexibility of this chain and its conformational preferences in solution are influenced by its interactions with the solvent. These simulations can help to understand how the solvent environment affects the potential for intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen.
Table 2: Predicted Solvation Properties of this compound in Water from MD Simulations (Illustrative data based on expected behavior for a polar, hydrogen-bonding solute)
| Property | Predicted Value/Observation |
| First Solvation Shell (Water Molecules) | ~15 - 20 |
| Average Solute-Water Hydrogen Bonds | ~3 - 5 |
| Dominant Hydrogen Bonding Sites | N-oxide oxygen (acceptor), hydroxyl group (donor and acceptor) |
| Conformational Preference of Side Chain | Extended conformation favored in water to maximize solute-solvent hydrogen bonding. |
Prediction of Reactivity and Mechanistic Pathways using Computational Models
Computational models, particularly those based on DFT, are widely used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, these models can identify the most likely sites for nucleophilic and electrophilic attack and can map out the energy profiles of potential reaction pathways.
The electronic structure of the pyridine N-oxide ring, with its increased electron density at the 2-, 4-, and 6-positions, suggests that these sites are susceptible to electrophilic attack. Conversely, the N-oxide can be activated by electrophiles at the oxygen atom, making the 2- and 4-positions susceptible to nucleophilic attack. nih.gov
Conceptual DFT provides a framework for predicting reactivity through various descriptors. scielo.org.mx The Fukui function, for instance, can be calculated to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely confirm the enhanced reactivity of the 2- and 4-positions of the ring.
Computational modeling can also be used to investigate specific reaction mechanisms. For example, the deoxygenation of pyridine N-oxides is a common transformation, and computational studies can help to understand the energetics of different deoxygenation pathways. Similarly, the reactions of the hydroxyl group of the ethanol substituent, such as esterification or etherification, can be modeled to predict their feasibility and to identify the most favorable reaction conditions.
Table 3: Predicted Reactivity Indices and Mechanistic Insights for this compound (Based on Conceptual DFT and mechanistic studies of related pyridine N-oxides)
| Aspect | Prediction |
| Most Nucleophilic Sites | N-oxide oxygen, hydroxyl oxygen |
| Most Electrophilic Sites | C2, C4, and C6 of the pyridine ring |
| Predicted Reaction with Electrophiles | Substitution at the C4 position is generally favored. |
| Predicted Reaction with Nucleophiles | After activation of the N-oxide, substitution at the C2 position is likely. |
| Potential Intramolecular Reactions | Cyclization reactions involving the hydroxyl group and the pyridine ring are possible under certain conditions. |
In Silico Screening and Design of Novel Derivatives
In silico screening and the rational design of novel molecules are key applications of computational chemistry in drug discovery and materials science. Starting from the this compound scaffold, computational methods can be used to design new derivatives with desired properties.
One approach is to perform virtual screening of compound libraries to identify molecules that are structurally similar to this compound and that are predicted to have specific biological activities. This often involves molecular docking simulations, where virtual compounds are "docked" into the active site of a target protein to predict their binding affinity.
Another approach is the de novo design of novel derivatives. This involves modifying the structure of this compound in a systematic way and then using computational methods to predict the properties of the new molecules. For example, different substituents could be added to the pyridine ring or the ethanol side chain to modulate the molecule's polarity, reactivity, or ability to interact with a biological target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed derivatives with their predicted activity. nih.gov
A hypothetical workflow for the in silico design of novel derivatives of this compound with potential anti-inflammatory activity could involve:
Target Identification: Select a key protein involved in inflammation, such as cyclooxygenase-2 (COX-2).
Scaffold Hopping and Derivatization: Generate a virtual library of compounds by modifying the this compound structure. This could include altering the length of the alkyl chain, introducing different functional groups on the ring, or replacing the pyridine ring with other heterocycles.
Molecular Docking: Dock the virtual library of compounds into the active site of COX-2 to predict their binding modes and affinities.
ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.
Synthesis and Biological Evaluation: The most promising candidates from the in silico screening would then be synthesized and tested in vitro and in vivo.
Table 4: Hypothetical In Silico Workflow for Derivative Design
| Step | Method | Objective |
| 1. Library Generation | Combinatorial chemistry software | Create a diverse set of virtual derivatives of this compound. |
| 2. Property Prediction | QSAR, DFT calculations | Predict key physicochemical properties (e.g., logP, pKa, polar surface area). |
| 3. Virtual Screening | Molecular Docking (e.g., AutoDock, Glide) | Identify derivatives with high predicted binding affinity to a chosen biological target. |
| 4. ADMET Profiling | In silico ADMET models (e.g., SwissADME, pkCSM) | Filter out candidates with predicted poor pharmacokinetic properties or toxicity. |
| 5. Lead Optimization | Iterative design and re-evaluation | Refine the structure of the most promising candidates to improve their overall profile. |
Environmental Aspects and Sustainability of 2 Pyridineethanol, 1 Oxide
Environmental Fate and Degradation Pathways in Various Matrices
Understanding the environmental fate of 2-Pyridineethanol, 1-oxide is essential for predicting its persistence, transport, and potential exposure to ecosystems. While specific data for this compound is limited, information on the closely related compounds, Pyridine-N-oxide and 2-Pyridineethanol, provides valuable insights into its likely behavior in the environment.
Based on environmental modeling, Pyridine-N-oxide has a low potential to be absorbed by the organic matter in soil and is not expected to be volatile from water bodies. jubilantingrevia.com Due to its water solubility, it is likely to be mobile in the environment. fishersci.com Similarly, 2-Pyridineethanol is expected to have very high mobility in soil. nih.gov If released into water, 2-Pyridineethanol is not anticipated to adsorb to suspended solids and sediment. jubilantingrevia.com Volatilization from water or moist soil surfaces is not considered a significant fate process for 2-Pyridineethanol. nih.gov
The degradation of pyridine (B92270) compounds in the environment can occur through various pathways. While Pyridine-N-oxide is not considered readily biodegradable, the biodegradation of pyridine itself has been studied. jubilantingrevia.comnih.gov Some bacteria are capable of utilizing pyridine as a source of carbon and nitrogen. nih.gov The complete degradation of pyridine in soil under aerobic conditions can take from 8 to 170 days. nih.gov For 2-Pyridineethanol, hydrolysis is not expected to be a significant degradation pathway due to the absence of hydrolyzable functional groups. jubilantingrevia.com In the atmosphere, vapor-phase 2-Pyridineethanol is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.6 days. nih.gov
Table 1: Estimated Environmental Fate Parameters for Related Compounds
| Parameter | Pyridine-N-oxide | 2-Pyridineethanol | Reference |
| Log Koc (Soil Adsorption Coefficient) | 1.728 (estimated) | 1.461 (estimated) | jubilantingrevia.comjubilantingrevia.com |
| Bio concentration factor (BCF) | 3.162 (Estimated) | 3 (Estimated) | jubilantingrevia.comjubilantingrevia.com |
| Henry's Law constant (atm-m³/mole at 25°C) | 1.217E-006 | 1.5x10⁻¹⁰ | jubilantingrevia.comjubilantingrevia.com |
| Log Kow (Octanol-Water Partition Coefficient) | 0.32 (Estimated) | 0.38 | jubilantingrevia.comjubilantingrevia.com |
Ecotoxicity Studies and Environmental Impact Assessments
For 2-Pyridineethanol, short-term toxicity to fish, aquatic invertebrates, and algae has been evaluated. jubilantingrevia.com It is not classified as a marine pollutant, though it may be harmful to some crustacean species. jubilantingrevia.com The potential for bioconcentration in aquatic organisms is considered low based on its estimated bioconcentration factor (BCF). jubilantingrevia.com
Table 2: Ecotoxicity Data for 2-Pyridineethanol
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| Fish | LC50 | > 100 | 96 h | jubilantingrevia.com |
| Aquatic Invertebrates | LC50 | 1415.3 | 48 h | jubilantingrevia.com |
| Aquatic Algae and Cyanobacteria | EC50 | 567.6 | 96 h | jubilantingrevia.com |
Green Chemistry Principles in the Synthesis and Application of this compound
The application of green chemistry principles to the synthesis of pyridine N-oxides, including this compound, aims to reduce the environmental footprint of these processes. Traditional methods for the oxidation of pyridines can involve hazardous reagents. However, more environmentally benign approaches have been developed.
One green chemistry approach involves the use of hydrogen peroxide as an oxidant, which is a cleaner alternative to many other oxidizing agents as its primary byproduct is water. google.com The synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been demonstrated in a solvent- and halide-free, atom-economical process, highlighting a move towards more sustainable chemical manufacturing. semanticscholar.org Biocatalytic methods, using enzymes like monooxygenases, also present a green route for the synthesis of aromatic N-oxides, offering high regioselectivity and productivity under mild conditions. researchgate.net
The synthesis of 2-pyridinemethanol (B130429) from 2-picoline involves the formation of a 2-pyridine nitric oxide intermediate. google.com Utilizing hydrogen peroxide in this oxidation step aligns with green chemistry principles by offering gentle reaction conditions and lower costs. google.com
Waste Management and Recycling Strategies for Materials Containing this compound
Proper waste management is crucial to prevent the release of this compound and related compounds into the environment. For materials containing pyridine N-oxides, disposal should be carried out by a licensed professional waste disposal service in accordance with local, regional, and national regulations. jubilantingrevia.comcdhfinechemical.com
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. cdhfinechemical.com It is advised that this material should not be disposed of into sewage systems. jubilantingrevia.comjubilantingrevia.com In case of a spill, the material should be contained to prevent it from entering drains or watercourses. jubilantingrevia.com
For wastewater containing pyridine, an air stripping method can be employed. This process involves adjusting the pH of the wastewater to convert pyridinium (B92312) salts to pyridine, which is then transferred from the aqueous phase to the gaseous phase by pumping air through the water. The collected air containing pyridine can then be incinerated, oxidizing the pyridine to water, carbon dioxide, and nitrogen dioxide, thus preventing secondary pollution. google.com
Recycling and recovery of the product from waste streams are also important considerations. jubilantingrevia.com Any contaminated packaging should be disposed of as unused product. cdhfinechemical.com
Emerging Research Frontiers and Future Perspectives for 2 Pyridineethanol, 1 Oxide
Integration in Advanced Materials Science and Engineering
The unique structural and electronic properties of 2-Pyridineethanol, 1-oxide and its parent compounds, pyridine (B92270) N-oxides and pyridine alcohols, make them valuable building blocks in materials science. The N-oxide group offers a strong coordination site for metal ions, facilitating the construction of complex, functional materials.
Researchers have successfully incorporated pyridine-based ligands into various advanced materials:
Metal-Organic Frameworks (MOFs): Pyridine N-oxides and related pyridine alcohols serve as effective ligands for creating MOFs. researchgate.netnih.gov These materials are characterized by their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. For instance, pyridine can induce structural changes in MOFs, transforming them from 3D to 2D structures, which enhances the number of active metal sites for reactions like the oxygen evolution reaction (OER). rsc.org The use of 2-pyridinemethanol (B130429) as a building block, or synthon, has led to the construction of isoreticular MOFs, where the fundamental network topology is maintained while the linker size is varied. researchgate.net
Coordination Polymers: The N-oxide functional group can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov These polymers exhibit interesting magnetic and electronic properties. Studies have shown that coordination polymers built with pyridine carboxylate N-oxide and metal ions can display long-range magnetic ordering. nih.gov The specific structure and properties of these polymers can be tuned by the choice of metal ion and the counteranion present during synthesis. researchgate.net
Functional Complexes: Simple complexes, such as mononuclear nickel(II) acetate (B1210297) with 2-pyridineethanol, have also been synthesized and characterized. sigmaaldrich.com These discrete molecular complexes are crucial for understanding the fundamental coordination chemistry that underpins the formation of more complex materials like MOFs.
The integration of this compound into these materials opens avenues for creating novel functional systems with tailored properties for specific applications.
| Material Type | Ligand/Building Block Example | Key Features & Potential Applications |
| Metal-Organic Frameworks (MOFs) | 2-Pyridinemethanol, Pyridine | High porosity, tunable structures, catalysis (e.g., Oxygen Evolution Reaction), gas storage. researchgate.netrsc.org |
| Coordination Polymers | Pyridine N-oxide, Pyridine carboxylate N-oxide | Formation of 1D, 2D, and 3D networks, interesting magnetic and electronic properties. researchgate.netnih.gov |
| Nanoscale MOFs | Pyridinealcohol-based porphyrin ligands | Fenton-like catalytic activity, generation of reactive oxygen species (ROS) for photodynamic cancer therapy. nih.gov |
| Mononuclear Complexes | 2-Pyridineethanol | Fundamental building blocks for understanding coordination chemistry, precursors to larger materials. sigmaaldrich.com |
Development of Novel Synthetic Methodologies for Enhanced Efficiency
Efficient and regioselective synthesis is paramount for the widespread application of this compound and its derivatives. Traditional methods for N-oxidation of pyridines often involve strong oxidants like peracetic acid or perbenzoic acid. orgsyn.org While effective, research is ongoing to develop milder, more efficient, and versatile synthetic routes.
Recent advancements in synthetic methodologies include:
One-Pot Amination: A facile, one-pot procedure for converting pyridine N-oxides into 2-aminopyridines has been developed as a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. This method uses the phosphonium (B103445) salt PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as a mild N-oxide activator for the regioselective addition of amine nucleophiles. semanticscholar.org
Palladium-Catalyzed Arylation: The direct C-H arylation of pyridine N-oxides with aryl bromides can be achieved using a palladium catalyst. The resulting 2-arylpyridine N-oxides can then be easily deoxygenated to yield the final 2-arylpyridine product, demonstrating the utility of the N-oxide as a directing group. semanticscholar.org
N-to-C Single-Atom Swaps: In a highly innovative approach, researchers have developed a transformation that achieves a nitrogen-to-carbon atom swap in pyridine N-oxides. This "point mutation" uses a sulfoxide-derived anion as a carbon source, effectively converting the pyridine ring into a benzene (B151609) ring in a single step, opening up new pathways to diverse molecular scaffolds. chemrxiv.org
Improved Industrial Processes: For large-scale production, new methods are being developed to improve yield and reduce costs. One such advancement in the synthesis of related pyridine compounds involves incorporating a dehydrating agent, which slows the dimerization of starting materials and leads to a significant improvement in the final product yield. vcu.edu
These novel methods provide chemists with more powerful tools for synthesizing complex pyridine derivatives with high efficiency and selectivity, paving the way for their use in various fields.
| Synthetic Method | Reagents/Catalysts | Key Advantage |
| Classical N-Oxidation | Peracetic acid | Established and straightforward method for forming the N-oxide. orgsyn.org |
| One-Pot Amination | PyBroP, Amine nucleophiles | Mild and efficient regioselective synthesis of 2-aminopyridines from N-oxides. semanticscholar.org |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl bromides | Direct functionalization at the C2 position; N-oxide acts as a directing group. semanticscholar.org |
| N-to-C Atom Swap | Sulfoxide-derived anion | Novel transformation of pyridine N-oxides into benzene derivatives. chemrxiv.org |
| Hydroxylation from Azine N-Oxides | PyBrop, Sodium acetate/water | Mild and efficient method for producing hydroxyl N-heteroarenes. researchgate.net |
Exploration of Uncharted Biological Activities and Therapeutic Applications
Pyridine N-oxides are a class of compounds with a broad spectrum of biological activities, including antibiotic and antiviral properties. While the parent compound has been studied, recent research has focused on derivatives of this compound, revealing potential in previously unexplored therapeutic areas.
A significant area of emerging research is the activity of these compounds against infectious diseases:
Anti-Tuberculosis Activity: Metal complexes of pyridine-2-thiol (B7724439) 1-oxide have demonstrated excellent activity against Mycobacterium tuberculosis. nih.gov Studies involving bismuth(III), gallium(III), and iron(III) complexes showed that these compounds were effective against both the standard drug-susceptible strain and clinical isolates that are resistant to first-line drugs like isoniazid (B1672263) and rifampicin. nih.govnih.gov Time-kill curve studies indicated that the sodium salt of pyridine-2-thiol 1-oxide (Na mpo) has early bactericidal activity, suggesting its potential as a new treatment for tuberculosis. nih.gov
Antiviral Potential: The pyridine N-oxide scaffold is recognized as a promising starting point for the development of novel antiviral drugs. Their unique mechanism of action and their ability to retain activity against resistant viral strains make them attractive candidates for further investigation, including against HIV.
Antifungal and Antibacterial Properties: Various picryl amino pyridine N-oxides have been synthesized and screened for their antimicrobial potency. These studies revealed that the compounds generally exhibit better antibacterial activity than antifungal activity. Other derivatives, such as 2-Pyridinol 1-oxide, have also been identified as bactericidal agents. chemicalbook.com
Beyond infectious diseases, derivatives have been explored for other therapeutic uses, including as anticonvulsants and antihistamines. nih.gov The ability of the N-oxide functionality to be enzymatically reduced in biological systems could also be exploited in prodrug strategies. acs.org
| Compound/Derivative | Biological Activity | Target/Organism | Key Finding |
| Metal Complexes of Pyridine-2-thiol 1-oxide | Anti-tuberculosis | Mycobacterium tuberculosis (including resistant strains) | Excellent activity against drug-resistant clinical isolates. nih.govnih.gov |
| Pyridine-2-thiol 1-oxide sodium salt (Na mpo) | Anti-tuberculosis | Mycobacterium tuberculosis | Exhibits early bactericidal and sterilizing effects. nih.gov |
| Picryl amino pyridine N-oxides | Antibacterial, Antifungal | Various microbes | Showed more potent antibacterial than antifungal activity. |
| 2-Substituted Pyridine Derivatives | Anticonvulsant, Antihistaminic | Central Nervous System, Histamine receptors | Certain derivatives showed significant anticonvulsant and histamine-blocking activity. nih.gov |
Advanced Structure-Activity Relationship Modeling for Rational Design
To accelerate the discovery of new drugs and materials, researchers are increasingly turning to computational methods. Advanced structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling allow for the rational design of molecules with enhanced potency and desired properties.
For pyridine N-oxide derivatives, these computational approaches have yielded significant insights:
Antiviral Drug Design: A notable study employed 3D-QSAR and molecular docking to investigate pyridine N-oxide compounds as potential inhibitors of the SARS-CoV-2 main protease. nih.gov By building a reliable CoMSIA (Comparative Molecular Similarity Indices Analysis) model from a set of 110 pyridine N-oxide based compounds, researchers were able to identify key structural features responsible for inhibitory activity and propose new, potent antiviral drug candidates against COVID-19. nih.gov
Antiproliferative Activity: SAR analysis of various pyridine derivatives against cancer cell lines has helped to elucidate the relationship between chemical structure and antiproliferative effects. nih.gov These studies have found that the presence, number, and position of specific substituents, such as methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups, can significantly enhance activity, while bulky groups or halogen atoms may decrease it. nih.gov This knowledge is crucial for designing more effective anticancer agents.
Understanding Chemical Reactivity: Computational studies have also been used to explore the fundamental chemical properties of these molecules, such as the N-O bond dissociation enthalpy. nih.gov Understanding these properties is essential for predicting the reactivity and stability of the N-oxide group, which in turn influences its biological activity and its utility as a synthetic intermediate.
By combining computational modeling with experimental synthesis and testing, researchers can more efficiently navigate the vast chemical space of pyridine N-oxide derivatives to discover novel compounds with superior performance for therapeutic and material science applications.
| Modeling Technique | Biological Target/Property | Key Insights from Modeling |
| 3D-QSAR (CoMSIA) & Molecular Docking | SARS-CoV-2 Main Protease (3CLpro) | Identified key structural requirements for potent inhibition and proposed new antiviral candidates. nih.gov |
| Structure-Activity Relationship (SAR) Analysis | Cancer Cell Lines (Antiproliferative Activity) | Determined that the presence and position of -OMe and -OH groups enhance activity, while bulky groups reduce it. nih.gov |
| Ab Initio Computational Studies | N-O Bond Dissociation Enthalpy (BDE) | Provided predictions of bond strength, correlating to chemical reactivity and stability. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Pyridineethanol, 1-oxide in laboratory settings?
- Methodological Answer :
- Hazard Identification : this compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) based on analogous pyridine-N-oxide derivatives .
- Safety Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse affected areas with water and consult a physician immediately .
- Storage : Store in airtight containers away from oxidizers and peroxides due to potential reactivity .
Q. How can the acidity (pKa) of this compound be experimentally determined?
- Methodological Answer :
- Potentiometric Titration : Dissolve the compound in a water-organic solvent mixture (e.g., 50% methanol) and titrate against a standard base (e.g., NaOH). Monitor pH changes using a calibrated electrode.
- Reference Data : The pKa of 2-Hydroxypyridine 1-oxide (a structural analog) is -0.8, indicating strong acidity due to the electron-withdrawing N-oxide group .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect absorption bands in the 250–300 nm range, typical for aromatic N-oxide systems .
- NMR Analysis : Use H-NMR (δ 7.5–8.5 ppm for pyridine protons) and C-NMR to confirm substitution patterns and oxidation state .
- IR Spectroscopy : Identify the N-O stretch near 1250–1300 cm and O-H stretches (broad band ~3200 cm) .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes?
- Methodological Answer :
- Coordination Chemistry : The N-oxide and hydroxyl groups act as bidentate ligands. For example, in Cu(II) complexes, it forms octahedral geometries via O-donor binding, confirmed by X-ray crystallography and magnetic susceptibility studies .
- Synthesis Example : React this compound with CuCl·2HO in ethanol under reflux. Characterize using single-crystal XRD and EPR spectroscopy to assess metal-ligand interactions .
Q. What role does this compound play in the synthesis of phthalocyanines?
- Methodological Answer :
- Phthalocyanine Functionalization : Use aromatic nucleophilic substitution reactions to attach this compound to phthalonitrile precursors. For example, treat 4-nitrophthalonitrile with this compound in DMF/KCO to form substituted phthalocyanines.
- Characterization : Confirm macrocycle formation via UV-Vis (Q-band ~680 nm) and fluorescence spectroscopy. Metal insertion (e.g., Zn) enhances photostability .
Q. How does solvent polarity affect the photophysical properties of pyridine-N-oxide derivatives like this compound?
- Methodological Answer :
- Solvatochromism : Measure fluorescence spectra in solvents of varying polarity (e.g., hexane to DMSO). Pyridine-N-oxide derivatives exhibit redshifted emission in polar solvents due to increased dipole moment in the excited state .
- Theoretical Validation : Perform DFT calculations to correlate Stokes shift with solvent polarity parameters (e.g., ET(30)). For example, carbazole-pyridine-N-oxide hybrids show a 50 nm shift in ethanol vs. toluene .
Q. What strategies mitigate peroxide formation in pyridine-N-oxide derivatives during storage?
- Methodological Answer :
- Stabilization : Add radical inhibitors (e.g., BHT) or store under inert gas (N). Test for peroxides periodically using iodide-starch test strips .
- Deactivation Protocol : If peroxides are detected, treat with acidic FeSO solution to reduce peroxides, followed by neutralization and disposal via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
